4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F3N6O and its molecular weight is 386.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a novel derivative that combines the oxadiazole and triazole moieties, known for their diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. In the case of this compound, the synthetic route may involve microwave-assisted reactions to enhance yield and reduce reaction times, which is a common approach in modern organic synthesis .
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer activity. For instance, the compound has been shown to induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the activation of the p53 pathway and subsequent caspase-3 cleavage, leading to programmed cell death .
Table 1: Biological Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Oxadiazole | MCF-7 | 10.38 | p53 activation, caspase-3 cleavage |
ND-421 | MRSA | <0.01 | Unique resistance mechanism in MRSA strains |
Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX and hCA II. These enzymes are often overexpressed in various cancers and are important targets for cancer therapy. The compound demonstrated selective inhibition at nanomolar concentrations .
Table 2: Inhibition Potency Against Carbonic Anhydrases
Compound Name | Target Enzyme | K_i (pM) |
---|---|---|
4-Oxadiazole | hCA IX | 89 |
4-Oxadiazole | hCA II | 750 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications such as substituents on the aromatic rings can significantly influence their potency. For example, the introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and improved binding affinity to target proteins .
Case Studies
In a recent study involving a series of oxadiazole derivatives, several compounds were identified that showed promising activity against various cancer cell lines while exhibiting low cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of these compounds is essential for their therapeutic applicability. Studies have shown that certain derivatives maintain favorable bioavailability and metabolic stability while exhibiting low clearance rates in vivo . Toxicity assessments revealed that high concentrations did not significantly affect cell viability in non-cancerous cell lines.
Eigenschaften
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-10-6-2-3-7-11(10)16-23-17(28-25-16)14-15(22)27(26-24-14)13-9-5-4-8-12(13)18(19,20)21/h2-9H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRCPQSFIVUXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.